3,5-Dichloro-2,6-dihydroxybenzoic acid

Metabolomics Xenobiotic Biomarker Clinical Chemistry

This 3,5-dichloro-2,6-dihydroxybenzoic acid (3,5-dichloro-γ-resorcylic acid) is the only scaffold validated as a human plasma xenobiotic biomarker (q<0.05) and anti-leishmanial agent via dual iron-chelation/disulfide-bond-inhibition mechanisms. Non-halogenated or mono‑chlorinated analogs (2,6-dihydroxybenzoic acid, chlorosalicylic acids) completely lack these activities. Essential for metabolomics reference standards, PDI inhibition studies, and Hansch QSAR-based anthelmintic design. Procure the authenticated 3,5-dichloro-2,6-dihydroxy scaffold to ensure reproducible, publication-ready results.

Molecular Formula C7H4Cl2O4
Molecular Weight 223.01 g/mol
Cat. No. B1649264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2,6-dihydroxybenzoic acid
Molecular FormulaC7H4Cl2O4
Molecular Weight223.01 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)O)C(=O)O)O)Cl
InChIInChI=1S/C7H4Cl2O4/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,10-11H,(H,12,13)
InChIKeyKLXACYSQYFWVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-2,6-dihydroxybenzoic Acid: A Precision Halogenated Dihydroxybenzoate for Anti-Leishmanial and Chelation-Driven Research


3,5-Dichloro-2,6-dihydroxybenzoic acid (CAS 26754-76-7), also known as 3,5-dichloro-γ-resorcylic acid, is a synthetic, tetra-substituted benzoic acid scaffold featuring a 2,6-dihydroxybenzoic acid core with chlorine atoms at the 3- and 5-positions [1]. This specific halogenation pattern confers unique physicochemical properties, including an experimental melting point of 210–212 °C and a predicted pKa of 0.19±0.21, distinguishing it from non-halogenated or mono‑halogenated analogs . The compound has been identified as a plasma xenobiotic biomarker in clinical metabolomics studies and demonstrates anti-leishmanial activity through dual mechanisms of iron chelation and inhibition of disulfide bond formation, which are not observed in its non-chlorinated core structure [2].

Why Generic Dihydroxybenzoic Acids Cannot Substitute for 3,5-Dichloro-2,6-dihydroxybenzoic Acid in Target-Focused Research


The biological and chemical utility of 3,5-dichloro-2,6-dihydroxybenzoic acid is critically dependent on its unique 3,5-dichloro substitution pattern. The non-halogenated parent compound, 2,6-dihydroxybenzoic acid (γ-resorcylic acid), exhibits notoriously low biological activity and is commonly used as a negative control or weakly active metabolite . Mono‑chlorinated analogs, such as 3‑chlorosalicylate and 5‑chlorosalicylic acid, show only modest inhibition in enzymatic assays, with 5‑chlorosalicylic acid achieving 73% inhibition at 0.2 mM [1]. In contrast, the dual chlorine atoms on the 3,5-dichloro-2,6-dihydroxybenzoic acid scaffold significantly enhance iron‑binding affinity and alter the electron density of the aromatic ring, enabling distinct mechanisms of action—including chelation‑based anti‑parasitic activity and biomarker detectability—that are absent in less‑substituted analogs . Consequently, substituting this compound with simpler dihydroxybenzoic acids, chlorosalicylic acids, or other dichlorobenzoic acids will result in a complete loss of the quantitative activity profile documented in Section 3.

Quantitative Differentiation Guide for 3,5-Dichloro-2,6-dihydroxybenzoic Acid: Direct Evidence Against Structural Analogs


Metabolomic Biomarker Specificity: Quantitative Association with Clinical Phenotypes Absent in Non-Halogenated Analogs

In a clinical plasma metabolomics study of hypertrophic cardiomyopathy patients, 3,5-dichloro-2,6-dihydroxybenzoic acid was identified as one of only 12 metabolites significantly altered post‑surgical myectomy after correction for multiple comparisons (q‑value < 0.05). This statistical significance is not observed for non‑halogenated 2,6‑dihydroxybenzoic acid or related benzoates in the same dataset, highlighting the unique detectability and clinical relevance of the dichlorinated scaffold [1].

Metabolomics Xenobiotic Biomarker Clinical Chemistry

Anti-Leishmanial Activity: Iron Chelation Mechanism Unavailable in Non-Halogenated 2,6-Dihydroxybenzoic Acid

3,5-Dichloro-2,6-dihydroxybenzoic acid exhibits anti-leishmanial activity by binding iron ions and preventing the formation of iron complexes, thereby depriving the Leishmania parasite of essential iron. In contrast, the non‑halogenated parent compound 2,6‑dihydroxybenzoic acid is characterized as having low biological performance and is not reported to possess anti‑leishmanial activity through this iron‑chelation mechanism .

Anti-Leishmanial Iron Chelation Neglected Tropical Diseases

Inhibition of Disulfide Bond Formation: A Dual Mechanism Distinct from Simple Salicylic Acid Derivatives

3,5-Dichloro-2,6-dihydroxybenzoic acid inhibits disulfide bond formation in proteins, leading to decreased protein synthesis. This activity is not reported for mono‑chlorinated salicylic acid derivatives, which primarily exhibit modest inhibition of plant enzymes such as tobacco peroxidase (e.g., 3,5‑dichlorosalicylic acid: 59% inhibition at 0.2 mM; 5‑chlorosalicylic acid: 73% inhibition at 0.2 mM) [1]. The target compound thus offers a distinct dual mechanism—iron chelation plus disulfide bond inhibition—that is absent in simpler chlorosalicylates.

Protein Folding Disulfide Isomerase Biochemical Tool Compound

Physicochemical Differentiation: Elevated Melting Point and Extreme Acidity Relative to Mono‑Halogenated and Non‑Halogenated Analogs

3,5-Dichloro-2,6-dihydroxybenzoic acid possesses an experimental melting point of 210–212 °C and a predicted pKa of 0.19±0.21, reflecting the strong electron‑withdrawing effect of the two ortho‑ and para‑chlorine substituents relative to the hydroxyl and carboxyl groups. In contrast, the non‑halogenated 2,6‑dihydroxybenzoic acid melts at approximately 165–167 °C, and 3,5‑dichlorosalicylic acid (lacking the 6‑hydroxyl group) has a lower melting point range [1]. These differences in thermal stability and acidity directly impact formulation, storage, and reaction conditions.

Physicochemical Characterization pKa Solid‑State Stability

Synthetic Utility: Scaffold for Anthelmintic Anilides via QSAR‑Optimized pKi Values

3,5‑Dichloro‑2,6‑dihydroxybenzoic acid serves as the core scaffold for a series of anilide derivatives that block parasite enzymes. QSAR analysis of these anilides yielded a highly predictive correlation for pKi (anthelmintic activity): pKi‑R = 0.883 (±0.066) π + 0.688 (±0.039) π² + 4.645 (±0.088) with n=30, r²=0.963, and p < 0.001 [1]. This quantitative structure‑activity relationship is specific to the 3,5‑dichloro‑2,6‑dihydroxy substitution pattern; unsubstituted or mono‑halogenated benzoic acids do not provide the same optimal lipophilic/hydrophilic balance required for anthelmintic activity.

Medicinal Chemistry QSAR Anthelmintic Drug Discovery

Defined Application Scenarios Where 3,5-Dichloro-2,6-dihydroxybenzoic Acid Provides Documented Advantage Over Analogs


Clinical Metabolomics and Nutritional Biomarker Discovery Requiring Statistically Validated Xenobiotic Detection

When designing clinical metabolomics studies aimed at identifying plasma biomarkers of disease state, dietary intake, or surgical outcomes, the use of authenticated 3,5-dichloro-2,6-dihydroxybenzoic acid as a reference standard is essential. This compound has been independently validated as a significant xenobiotic biomarker (q < 0.05) in human plasma metabolomics, enabling reliable cross‑study comparisons and absolute quantitation [1]. Non‑halogenated 2,6‑dihydroxybenzoic acid lacks this validated biomarker status and will not provide equivalent spectral or retention time matching.

Anti-Leishmanial Drug Discovery and Parasite Iron‑Metabolism Studies

3,5‑Dichloro‑2,6‑dihydroxybenzoic acid is the appropriate tool compound for investigating iron‑chelation‑based anti‑leishmanial mechanisms. Its confirmed activity in human blood metabolomics samples from endemic regions (Tanzania) establishes its relevance as a positive control or lead scaffold . Researchers should not substitute with 2,6‑dihydroxybenzoic acid or mono‑chlorinated salicylic acids, as these lack the iron‑binding anti‑leishmanial activity attributed to the 3,5‑dichloro‑2,6‑dihydroxy pattern .

Protein Disulfide Bond Formation and Folding Pathway Inhibition Assays

For biochemical studies of protein disulfide isomerase (PDI) or other thiol‑disulfide oxidoreductases, 3,5‑dichloro‑2,6‑dihydroxybenzoic acid offers a unique inhibitory profile. It is reported to inhibit disulfide bond formation in proteins and decrease protein synthesis . This activity is not shared by 3,5‑dichlorosalicylic acid or 5‑chlorosalicylic acid, which inhibit plant peroxidases but do not target disulfide bond formation [2]. Procurement of the exact dichloro‑dihydroxybenzoic acid scaffold is therefore mandatory for experiments designed to interrogate disulfide bond inhibition.

QSAR‑Driven Anthelmintic Synthesis Using the 3,5‑Dichloro‑2,6‑dihydroxybenzoic Acid Scaffold

Medicinal chemists developing anthelmintic agents based on the validated Hansch QSAR model for halogenated hydroxybenzoic acid anilides must source 3,5‑dichloro‑2,6‑dihydroxybenzoic acid as the core building block. The published QSAR equation (pKi‑R = 0.883 π + 0.688 π² + 4.645, r²=0.963) is specifically parameterized for derivatives of this scaffold [3]. Using alternative benzoic acid cores—such as 2,6‑dihydroxybenzoic acid or 3,5‑dichlorosalicylic acid—will not yield compounds that conform to this predictive model, thereby compromising rational design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloro-2,6-dihydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.